2,3-Dcpe hydrochloride
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Overview
Description
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is a chemical compound known for its ability to selectively induce apoptosis in cancer cells.
Mechanism of Action
- Role : It downregulates the expression of Bcl-XL protein, an anti-apoptotic factor, leading to cell death .
- Resulting Changes : These cleavages trigger apoptotic pathways, leading to cell death. Notably, this effect is specific to cancer cells and does not occur in human fibroblasts .
- Downstream Effects : The upregulation of p21 contributes to cell cycle arrest and inhibits cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
2,3-DCPE hydrochloride selectively induces apoptosis and downregulates Bcl-XL protein expression in various human cancer cells versus normal cells in vitro . It interacts with enzymes such as caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase, leading to apoptosis in many tumor cell lines .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by inducing apoptosis and downregulating Bcl-XL protein expression . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It specifically cleaves caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase in cancer cells, but not in human fibroblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride typically involves the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution with reagents like sodium azide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: For studying cell apoptosis and signaling pathways.
Medicine: Investigated for its potential use in cancer therapy due to its ability to selectively induce apoptosis in cancer cells.
Industry: Used in the development of new pharmaceuticals and chemical products .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2,4-Dichlorophenoxy)propyl]aminoethanol hydrochloride
- 2-[3-(2,5-Dichlorophenoxy)propyl]aminoethanol hydrochloride
- 2-[3-(2,6-Dichlorophenoxy)propyl]aminoethanol hydrochloride
Uniqueness
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is unique due to its high selectivity for inducing apoptosis in cancer cells compared to normal cells. This selectivity is attributed to its specific molecular structure, which allows it to effectively downregulate Bcl-XL protein expression .
Properties
IUPAC Name |
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJFYSIPRIHKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.